2,3-Dimercaptosuccinic acid
Overview
Description
Synthesis Analysis
2,3-Dimercaptosuccinic acid can be synthesized through various chemical processes. Notably, the synthesis involves the oxidation of sodium sulfide to sulfur, which is then converted into phosphorous pentasulfide. This compound interacts with acetic acid to form thiolacetic acid, which upon addition to acetylenedicarboxylic acid yields 2,3-Bis-acetylthiosuccinic acid. The hydrolysis of this compound results in 2,3-Dimercaptosuccinic acid (C. Ang, 1962).
Molecular Structure Analysis
The molecular structure of rac-2,3-Dimercaptosuccinic acid (rac-DMSA) and its precursor, rac-2,3-bis(acetylthio)succinic acid, have been elucidated through single-crystal X-ray analysis. These structures were compared with their meso counterparts, revealing differences in their conformations and solubilities in aqueous solutions, which may influence their chemical behavior and efficacy as chelating agents (X. Fang & Q. Fernaǹdo, 1994).
Chemical Reactions and Properties
2,3-Dimercaptosuccinic acid participates in various chemical reactions, notably in the formation of complexes with metal ions. The study on the synthesis, structure, and stability of the zinc complex of the dimethyl ester of meso-2,3-dimercaptosuccinic acid provides insight into its chemical behavior. The complexation with Zn2+ ions forms protonated and polynuclear complexes, highlighting its potential as a chelating agent (M. Rivera & Q. Fernaǹdo, 1992).
Physical Properties Analysis
The physical properties of 2,3-Dimercaptosuccinic acid, such as solubility and stability, are critical for its application. The conversion of rac-DMSA to meso-DMSA under specific conditions indicates its stability and solubility characteristics, which are essential for its effectiveness as a chelating agent (X. Fang & Q. Fernaǹdo, 1994).
Chemical Properties Analysis
The chemical properties of 2,3-Dimercaptosuccinic acid, including its reactivity and chelating capability, are fundamental to its applications in detoxification. Its ability to form complexes with heavy metals, as evidenced by the formation of the zinc complex, underscores its utility in medical and environmental detoxification processes (M. Rivera & Q. Fernaǹdo, 1992).
Scientific Research Applications
Chronic Arsenic Poisoning Treatment : A study conducted by Mazumder et al. (1998) on the efficacy of 2,3-dimercaptosuccinic acid in treating chronic arsenic poisoning due to drinking arsenic-contaminated water showed no significant improvement in clinical or biochemical benefits or any histopathological improvement of skin lesions in patients.
Lead Poisoning in Children : Graziano et al. (1988) conducted a dose-response study of oral 2,3-dimercaptosuccinic acid in children with elevated blood lead concentrations. They found that higher doses of DMSA were significantly more effective than lower doses or intravenously administered CaNa2EDTA in reducing blood lead levels and restoring erythrocyte delta-aminolevulinic acid dehydratase activity.
Protection Against Sodium Arsenite : A study by Tadlock and Aposhian (1980) demonstrated that 2,3-dimercaptosuccinic acid is active orally for the protection of mice against the lethal effects of sodium arsenite.
Lead Intoxication Treatment : Graziano et al. (1985) found that 2,3‐Dimercaptosuccinic acid was effective in reducing blood lead levels and improving clinical symptoms and biochemical indices of lead toxicity in adults with elevated blood lead concentrations.
Heavy Metal Poisoning Treatment : Graziano (1986) discussed the development of 2,3-Dimercaptosuccinic acid as an effective treatment for occupational plumbism and potent drug for childhood lead intoxication.
Influence on Lead Absorption : Kapoor et al. (1989) investigated the influence of 2,3-dimercaptosuccinic acid on gastrointestinal lead absorption and whole-body lead retention, finding that DMSA significantly decreased whole-body Pb retention.
Radioisotope Complexes : Staník et al. (2012) provided a review on 2,3-dimercaptosuccinic acid's stable complexes with a wide range of metal ions, highlighting its applications in radiopharmacy and treatment of heavy metal intoxications.
Safety and Efficacy in Lead Toxicity : Chisolm (2000) evaluated the safety and efficacy of meso-2,3-dimercaptosuccinic acid in children with lead toxicity, finding significant decreases in blood lead concentration during therapy.
Future Directions
Initial data has shown encouraging results for the treatment of mercury and arsenic poisoning with DMSA . It has also shown promise to be considered as a potential future chelating agent/antidote not only for arsenic but also for a few other heavy metals like lead, mercury, cadmium, and gallium arsenide .
properties
IUPAC Name |
2,3-bis(sulfanyl)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTRVOBWPAIOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
304-55-2 (Parent) | |
Record name | Dimercaptosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |
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DSSTOX Substance ID |
DTXSID10859324 | |
Record name | 2,3-Dimercaptobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |
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Molecular Weight |
182.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Succimer | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.43e+00 g/L | |
Record name | Succimer | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
2,3-Dimercaptosuccinic acid | |
CAS RN |
2418-14-6, 304-55-2 | |
Record name | Dimercaptosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimercaptosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimercaptosuccinic acid | |
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URL | https://www.drugbank.ca/drugs/DB14089 | |
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Record name | 2,3-Dimercaptosuccinic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |
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Record name | Butanedioic acid, 2,3-dimercapto- | |
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Record name | 2,3-Dimercaptobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimercaptosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |
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Record name | Succimer | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 °C | |
Record name | Succimer | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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